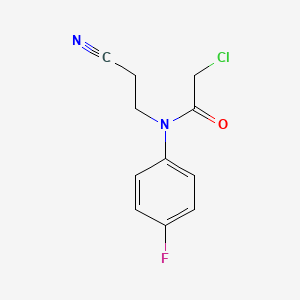
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide, or 2-CNFCA, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. 2-CNFCA is a derivative of acetamide, which is a basic building block of organic chemistry. This compound has been studied extensively due to its unique properties and potential applications.
科学的研究の応用
Potential as Pesticides
Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds with chloro and fluoro substituents similar to 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide, indicates potential applications as pesticides. These compounds have been characterized by X-ray powder diffraction to determine their structural properties, which is a foundational step in assessing their utility in agricultural settings (Olszewska, Pikus, & Tarasiuk, 2008).
Anti-inflammatory Activity
The synthesis and evaluation of certain N-(3-chloro-4-fluorophenyl) derivatives have demonstrated anti-inflammatory activities. These findings suggest that structurally similar compounds, such as this compound, could also have medicinal applications, particularly in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).
Antimicrobial Potential
Further, derivatives of 4-(2-chloro-4-fluorophenyl)-thiazole have been synthesized and assessed for their antimicrobial activity against various bacterial and fungal strains. The structural features of these compounds, including chloro and fluoro substituents, provide a basis for investigating the antimicrobial potential of related acetamide derivatives (Badiger, Mulla, Khazi, & Khazi, 2013).
Structural Characterization and Applications
The synthesis and structural characterization of various chloro-fluoroacetamide derivatives have been extensively studied, providing insights into their conformational properties and potential interactions in biological systems. These studies lay the groundwork for exploring the applications of this compound in designing new compounds with specific biological or chemical properties (Gowda et al., 2007).
特性
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O/c12-8-11(16)15(7-1-6-14)10-4-2-9(13)3-5-10/h2-5H,1,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRHAVQVPGIMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCC#N)C(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


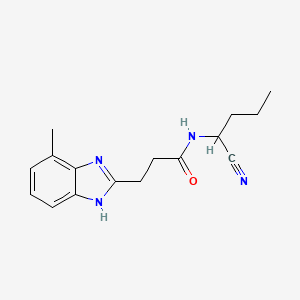
![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2590486.png)

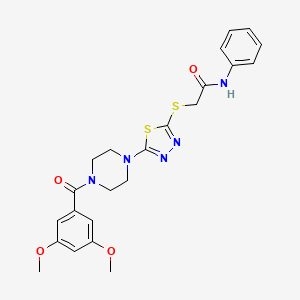

![3-[(4-bromophenyl)methyl]-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2590492.png)
![3,4,5-trimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2590493.png)
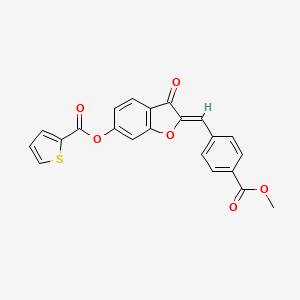
![6H-pyrido[3',2':4,5][1,3]thiazolo[2,3-b]quinazolin-6-one](/img/structure/B2590497.png)
![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2590500.png)

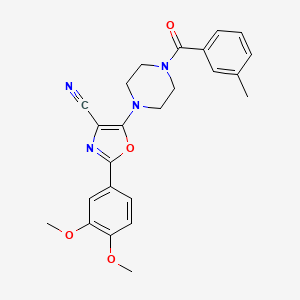
![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2590506.png)